molecular formula C14H9F6N B8159784 4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-amine

4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B8159784
M. Wt: 305.22 g/mol
InChI Key: PPBJYRXLIHYUNU-UHFFFAOYSA-N
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Description

4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C14H9F6N . This compound is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, which is further substituted with an amine group. The trifluoromethyl groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Halogenation: The starting material, 3,3’,4,4’-tetramethylbiphenyl, undergoes halogenation using a halogenating agent to form an intermediate compound.

    Substitution Reaction: The intermediate compound is then subjected to a substitution reaction with trifluoroacetate to introduce the trifluoromethyl groups, resulting in 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetramethyl biphenyl.

    Oxidation: The tetramethyl biphenyl derivative is oxidized to form 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetracarboxylic acid biphenyl.

    Dehydration: Finally, the tetracarboxylic acid biphenyl is dehydrated to yield 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and efficient reaction conditions ensures the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted biphenyl derivatives .

Scientific Research Applications

4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

  • 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-ylamine
  • 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
  • 1,4-Bis(trifluoromethyl)benzene

Comparison: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the trifluoromethyl groups and the amine functionality. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications compared to its similar counterparts .

Properties

IUPAC Name

4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N/c15-13(16,17)9-3-1-8(2-4-9)11-7-10(14(18,19)20)5-6-12(11)21/h1-7H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBJYRXLIHYUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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